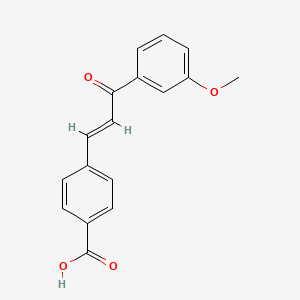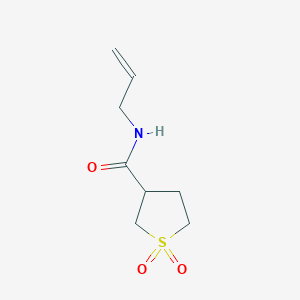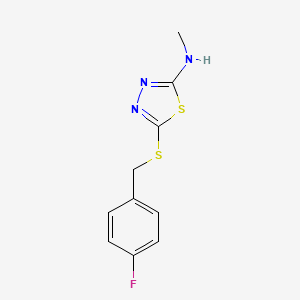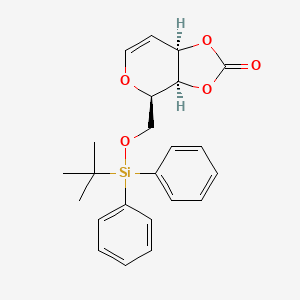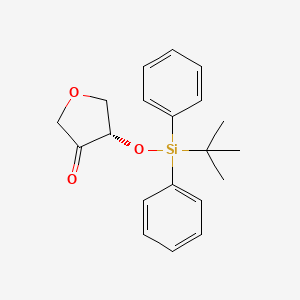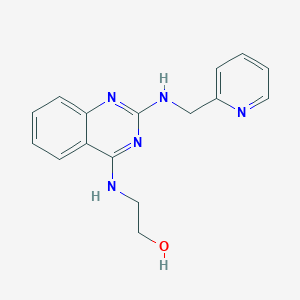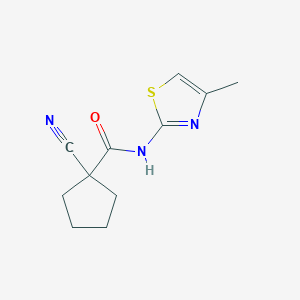
1-Cyano-N-(4-methylthiazol-2-yl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-N-(4-methylthiazol-2-yl)cyclopentane-1-carboxamide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. The compound’s structure includes a cyano group, a cyclopentane ring, and a carboxamide group, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-N-(4-methylthiazol-2-yl)cyclopentane-1-carboxamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyano-N-(4-methylthiazol-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the cyano and thiazole groups.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can take part in condensation reactions to form various heterocyclic compounds.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Methyl Cyanoacetate: Used in the synthesis of cyanoacetamide derivatives.
Ethyl Cyanoacetate: Another reagent used in the preparation of cyanoacetamide derivatives.
Major Products Formed
2-bromo-2-cyano-N-(5-methylthiazol-2-yl)acetamide: Formed through bromination.
Various Heterocyclic Compounds: Formed through condensation reactions involving the cyanoacetamide moiety.
Applications De Recherche Scientifique
1-Cyano-N-(4-methylthiazol-2-yl)cyclopentane-1-carboxamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Cyano-N-(4-methylthiazol-2-yl)cyclopentane-1-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, leading to its diverse biological activities . The cyano and carboxamide groups also contribute to its reactivity and ability to form stable complexes with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An antineoplastic drug featuring a thiazole ring.
Uniqueness
1-Cyano-N-(4-methylthiazol-2-yl)cyclopentane-1-carboxamide is unique due to its combination of a cyano group, a cyclopentane ring, and a carboxamide group, which provides it with distinct chemical reactivity and biological activities compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C11H13N3OS |
|---|---|
Poids moléculaire |
235.31 g/mol |
Nom IUPAC |
1-cyano-N-(4-methyl-1,3-thiazol-2-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H13N3OS/c1-8-6-16-10(13-8)14-9(15)11(7-12)4-2-3-5-11/h6H,2-5H2,1H3,(H,13,14,15) |
Clé InChI |
ZUNHBEJDMCAMHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)NC(=O)C2(CCCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)
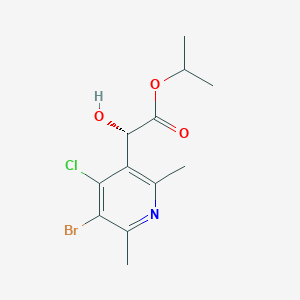
![8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole](/img/structure/B14902255.png)

![Octahydrofuro[3,4-b]pyrazine](/img/structure/B14902276.png)
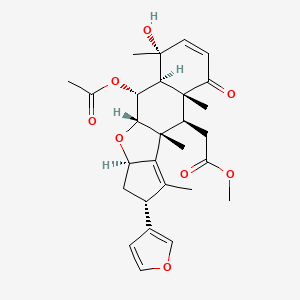
![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one](/img/structure/B14902288.png)
